molecular formula C12H16O3 B14554661 5-(1-Ethoxypropyl)-2H-1,3-benzodioxole CAS No. 62163-20-6

5-(1-Ethoxypropyl)-2H-1,3-benzodioxole

Cat. No.: B14554661
CAS No.: 62163-20-6
M. Wt: 208.25 g/mol
InChI Key: OBBAXLBCQZKWMF-UHFFFAOYSA-N
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Description

5-(1-Ethoxypropyl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethoxypropyl)-2H-1,3-benzodioxole typically involves the alkylation of 1,3-benzodioxole with 1-ethoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethoxypropyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(1-Ethoxypropyl)-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Ethoxypropyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The ethoxypropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound without the ethoxypropyl group.

    5-Methyl-2H-1,3-benzodioxole: A similar compound with a methyl group instead of an ethoxypropyl group.

    5-(1-Methoxypropyl)-2H-1,3-benzodioxole: A compound with a methoxypropyl group.

Uniqueness

5-(1-Ethoxypropyl)-2H-1,3-benzodioxole is unique due to the presence of the ethoxypropyl group, which can significantly alter its chemical properties and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

62163-20-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-(1-ethoxypropyl)-1,3-benzodioxole

InChI

InChI=1S/C12H16O3/c1-3-10(13-4-2)9-5-6-11-12(7-9)15-8-14-11/h5-7,10H,3-4,8H2,1-2H3

InChI Key

OBBAXLBCQZKWMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)OCC

Origin of Product

United States

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